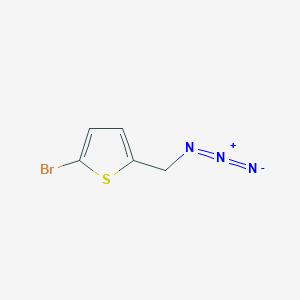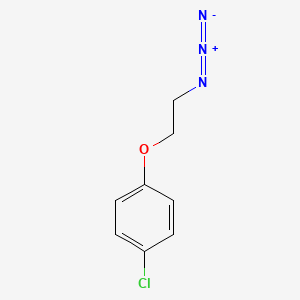
2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole
Vue d'ensemble
Description
The compound “2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole” belongs to the class of organic compounds known as azides and oxadiazoles. Azides are compounds containing the azide group, which consists of three nitrogen atoms in a row (-N3). Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Chemical Reactions Analysis
Azides are known to be highly reactive and can participate in various reactions such as the Staudinger reaction, the Curtius rearrangement, and the Huisgen cycloaddition . Oxadiazoles can also participate in various chemical reactions .Applications De Recherche Scientifique
2-AME-5-E-1,3,4-OXD has been used in a variety of scientific research applications, including the study of biochemical and physiological effects. For example, 2-AME-5-E-1,3,4-OXD has been used to study the effect of redox potential on the activity of enzymes and other proteins. Additionally, 2-AME-5-E-1,3,4-OXD has been used to study the effects of chemical modification on the structure and function of proteins.
Mécanisme D'action
2-AME-5-E-1,3,4-OXD is a highly reactive compound that can be used to modify proteins and other molecules. The compound reacts with the amino acid side chains of proteins, forming covalent bonds that can alter the structure and function of the protein. Additionally, 2-AME-5-E-1,3,4-OXD can be used to modify other molecules, such as carbohydrates, lipids, and nucleic acids.
Biochemical and Physiological Effects
2-AME-5-E-1,3,4-OXD has been used to study the effects of chemical modification on the structure and function of proteins. Studies have demonstrated that the chemical modification of proteins can alter their biochemical and physiological properties. For example, modified proteins may have increased or decreased activity, stability, solubility, and other characteristics. Additionally, modified proteins may be more or less susceptible to degradation or other forms of damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-AME-5-E-1,3,4-OXD is an effective reagent for chemical modification of proteins and other molecules. The compound is relatively easy to use and can be stored at room temperature. Additionally, 2-AME-5-E-1,3,4-OXD is highly reactive and can be used to modify a variety of molecules. However, the compound is highly reactive and can cause unwanted side reactions if not handled properly.
Orientations Futures
2-AME-5-E-1,3,4-OXD has a wide range of potential applications in scientific research. In the future, the compound may be used to study the effects of chemical modification on the structure and function of proteins, as well as to study the effects of redox potential on the activity of enzymes and other proteins. Additionally, 2-AME-5-E-1,3,4-OXD may be used to study the effects of chemical modification on carbohydrates, lipids, and nucleic acids. Finally, 2-AME-5-E-1,3,4-OXD may be used to develop new compounds for use in therapeutic applications.
Propriétés
IUPAC Name |
2-(azidomethyl)-5-ethyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c1-2-4-8-9-5(11-4)3-7-10-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFONVOSPBGKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)

![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)